

A Technical Guide to the Physical and Chemical Characteristics of 2-Aminosuberic Acid

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Compound of Interest

Compound Name: 2-Aminooctanedioic acid

Cat. No.: B555915

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Introduction

2-Aminosuberic acid, a non-proteinogenic α -amino acid, is a dicarboxylic acid derivative of suberic acid. Its structure features an eight-carbon aliphatic chain with a carboxyl group at each end and an amino group at the α -position (C2). This unique structure makes it a valuable building block in peptide synthesis and a component of several natural products with significant biological activity. Notably, it is a key constituent of certain cyclic tetrapeptide histone deacetylase (HDAC) inhibitors, such as apicidin and trapoxin, which are of great interest in cancer research and antiprotozoal drug development.^{[1][2][3]} This technical guide provides a comprehensive overview of the known physical and chemical characteristics of 2-aminosuberic acid, detailed experimental protocols for its synthesis, and an examination of its role in relevant biological signaling pathways.

Physicochemical Properties

Quantitative experimental data for some of the physicochemical properties of 2-aminosuberic acid, such as pKa values and specific solubility, are not readily available in the reviewed literature. The data presented below is a compilation of information from various sources and computational predictions.

Table 1: General and Physical Properties of 2-Aminosuberic Acid

Property	Value	Source(s)
Molecular Formula	C ₈ H ₁₅ NO ₄	[4]
Molecular Weight	189.21 g/mol	[4]
IUPAC Name	2-Aminooctanedioic acid	[4]
CAS Number	19641-59-9 (DL-form)	[4]
4254-88-0 (L-form)		
Appearance	White crystalline powder	
Melting Point	240 °C (DL-form, decomposes)	
Optical Rotation ([α] _D)	+23° (c=1, 5N HCl) (L-form)	

Table 2: Predicted Physicochemical Data

Property	Predicted Value	Notes
pKa ₁ (α-carboxyl)	~2.2	Predicted based on similar dicarboxylic amino acids.
pKa ₂ (α-amino)	~9.5	Predicted based on similar dicarboxylic amino acids.
pKa ₃ (δ-carboxyl)	~4.5	Predicted based on the pKa of suberic acid's carboxyl groups.
Solubility in Water	Soluble	The presence of two carboxyl groups and one amino group suggests good water solubility. Quantitative data is not available.

Note: The pKa values are estimates and should be confirmed experimentally.

Spectroscopic Data

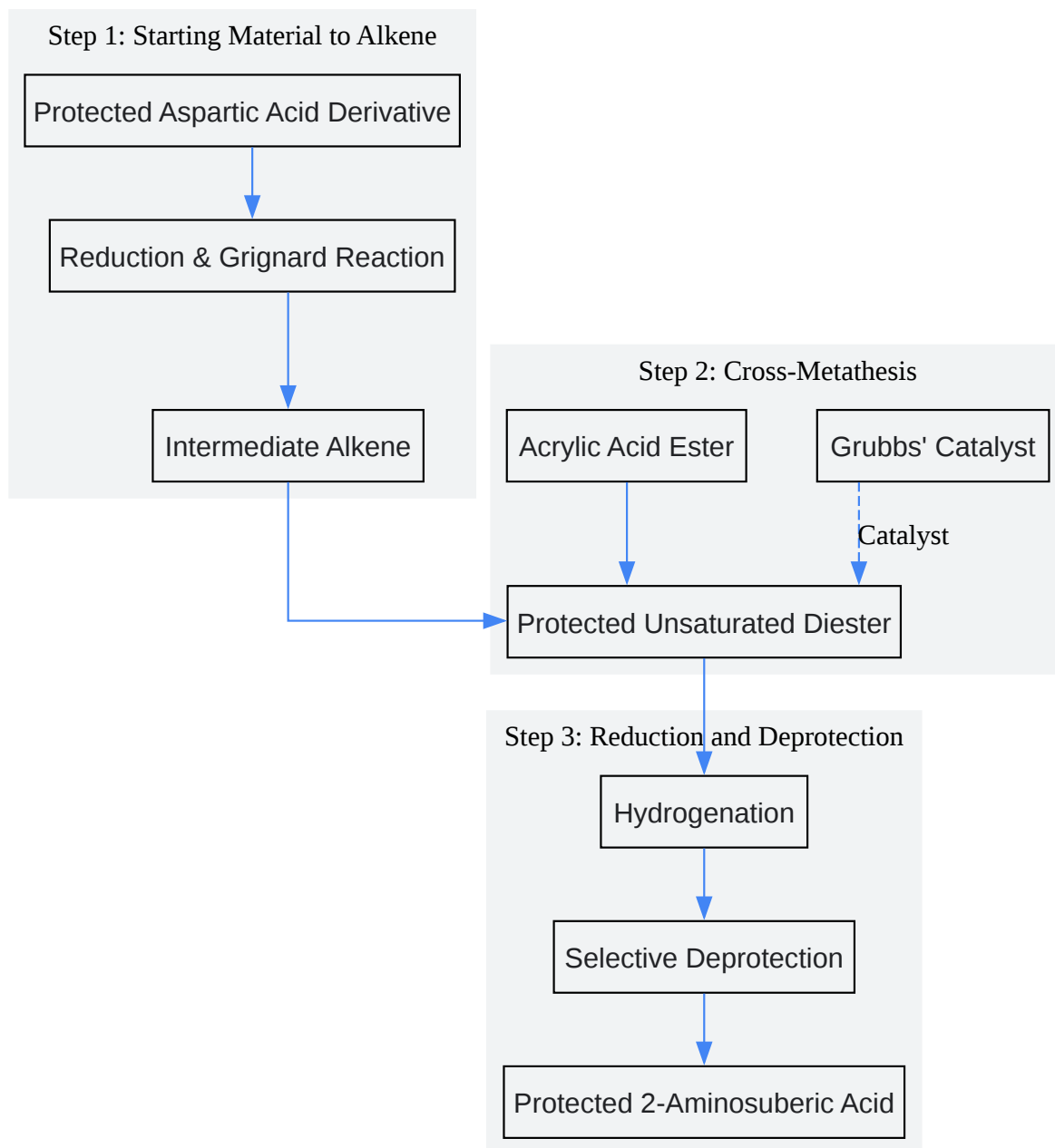
Detailed experimental ^1H NMR, ^{13}C NMR, and IR spectra for 2-aminosuberic acid are not readily available in the public domain. Researchers are advised to acquire this data on their own samples for definitive structural confirmation.

Experimental Protocols

The following is a detailed methodology for the synthesis of 2-aminosuberic acid derivatives, adapted from published literature. This multi-step synthesis provides a pathway to obtain this valuable amino acid for research purposes.

Synthesis of Protected 2-Aminosuberic Acid Derivatives

This protocol outlines a general strategy for the synthesis of orthogonally protected 2-aminosuberic acid, a versatile intermediate for peptide synthesis. The workflow is depicted in the diagram below.



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Synthetic Workflow for Protected 2-Aminosuberic Acid

Materials and Reagents:

- N-protected (e.g., Boc or Cbz) L-aspartic acid γ -ester
- Reducing agent (e.g., LiBH_4)
- Grignard reagent (e.g., allylmagnesium bromide)
- Cross-metathesis partner (e.g., ethyl acrylate)
- Grubbs' second-generation catalyst
- Hydrogen gas and catalyst (e.g., Pd/C)
- Reagents for deprotection (e.g., trifluoroacetic acid for Boc group)
- Anhydrous solvents (e.g., THF, CH_2Cl_2)
- Standard workup and purification reagents (e.g., saturated NH_4Cl , brine, MgSO_4 , silica gel for chromatography)

Procedure:

- Preparation of the Alkene Intermediate:
 - The protected L-aspartic acid γ -ester is selectively reduced at the α -carboxyl group to the corresponding alcohol.
 - The resulting alcohol is then converted to an aldehyde via oxidation (e.g., Swern or Dess-Martin oxidation).
 - The aldehyde is reacted with a suitable Grignard reagent, such as allylmagnesium bromide, to introduce the alkene functionality.
- Cross-Metathesis:
 - The terminal alkene obtained in the previous step is subjected to a cross-metathesis reaction with an acrylic acid ester in the presence of Grubbs' second-generation catalyst in

an inert solvent like dichloromethane.

- The reaction mixture is typically refluxed until the starting material is consumed (monitored by TLC).
- The resulting unsaturated diester is purified by column chromatography.
- Reduction and Deprotection:
 - The double bond in the unsaturated diester is reduced by catalytic hydrogenation (e.g., H₂ gas over Pd/C) to yield the saturated, protected 2-aminosuberic acid derivative.
 - Depending on the protecting groups used, selective deprotection can be carried out to afford the desired orthogonally protected 2-aminosuberic acid. For instance, a Boc group can be removed with trifluoroacetic acid.

Purification and Characterization:

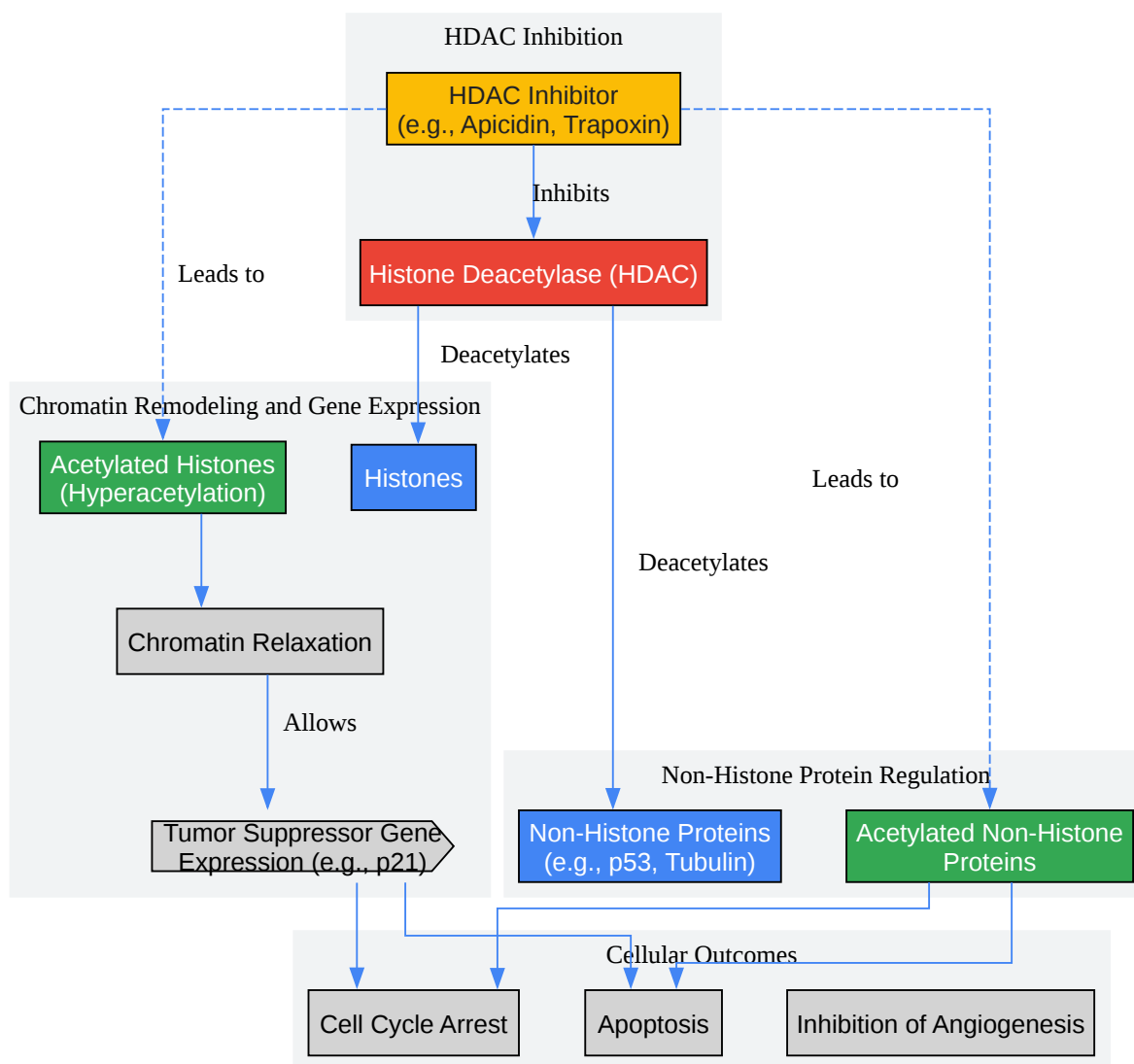
- Each intermediate and the final product should be purified by column chromatography on silica gel.
- The structure and purity of the compounds should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Signaling Pathways

2-Aminosuberic acid is a crucial component of several natural cyclic tetrapeptides that act as potent inhibitors of histone deacetylases (HDACs).[1] HDACs are a class of enzymes that remove acetyl groups from lysine residues on histones and other proteins. The acetylation state of histones plays a critical role in regulating chromatin structure and gene expression. In many cancers, HDACs are overexpressed, leading to hypoacetylation of histones, chromatin condensation, and repression of tumor suppressor genes.

HDAC inhibitors, including those containing 2-aminosuberic acid, block the active site of HDAC enzymes, leading to the accumulation of acetylated histones. This, in turn, results in a more open chromatin structure, allowing for the transcription of previously silenced tumor suppressor genes. The downstream effects of HDAC inhibition are pleiotropic and include cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.

The following diagram illustrates the general signaling pathway affected by HDAC inhibitors.



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General Signaling Pathway of HDAC Inhibitors

Key elements of the signaling pathway:

- **HDAC Inhibition:** 2-Aminosuberic acid-containing compounds like apicidin and trapoxin bind to the active site of HDACs, preventing them from deacetylating their substrates.[5][6]
- **Histone Hyperacetylation:** Inhibition of HDACs leads to an accumulation of acetyl groups on histone tails, a state known as hyperacetylation.
- **Chromatin Remodeling:** Histone hyperacetylation neutralizes the positive charge of lysine residues, weakening the interaction between histones and the negatively charged DNA backbone. This results in a more relaxed or "open" chromatin structure.
- **Gene Expression:** The open chromatin conformation allows transcription factors to access the DNA and activate the expression of genes that were previously silenced. A key target gene is CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases (CDKs).
- **Cellular Outcomes:**
 - **Cell Cycle Arrest:** Increased p21 expression leads to the inhibition of CDKs, causing the cell to arrest in the G1 and/or G2 phase of the cell cycle.
 - **Apoptosis:** HDAC inhibitors can also induce apoptosis (programmed cell death) through both intrinsic and extrinsic pathways, often involving the upregulation of pro-apoptotic proteins.
 - **Inhibition of Angiogenesis:** Some studies have shown that HDAC inhibitors can suppress the formation of new blood vessels, which is crucial for tumor growth.
- **Non-Histone Protein Regulation:** HDACs also deacetylate a variety of non-histone proteins, including transcription factors (e.g., p53), cytoskeletal proteins (e.g., tubulin), and chaperone proteins. The hyperacetylation of these proteins due to HDAC inhibition can also contribute to the anti-cancer effects.

Conclusion

2-Aminosuberic acid is a scientifically significant non-proteinogenic amino acid with important applications in medicinal chemistry, particularly in the development of HDAC inhibitors. While there are gaps in the publicly available experimental data for some of its fundamental physicochemical properties, its synthesis and biological role are areas of active research. The information provided in this guide serves as a valuable resource for researchers and professionals working with this compound, offering a foundation for further investigation and application in drug discovery and development. It is recommended that researchers experimentally determine the specific physical and chemical properties of 2-aminosuberic acid for their particular applications to ensure accuracy and reproducibility.

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